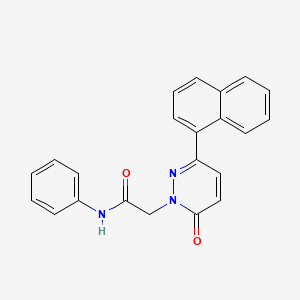

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC10948399

Molecular Formula: C22H17N3O2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H17N3O2 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-phenylacetamide |

| Standard InChI | InChI=1S/C22H17N3O2/c26-21(23-17-9-2-1-3-10-17)15-25-22(27)14-13-20(24-25)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26) |

| Standard InChI Key | ISYBEGHMDAUPAD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |

Introduction

Structural Characteristics

Molecular Architecture

The compound (C₂₂H₁₇N₃O₂, MW 355.4 g/mol) features a pyridazine ring substituted at position 3 with a naphthalen-1-yl group and at position 1 with an acetamide-linked phenyl moiety . The planar naphthalene system enables π-π stacking interactions, while the pyridazine ring’s electron-deficient nature facilitates hydrogen bonding with biological targets.

Table 1: Key Structural Features

| Component | Role in Bioactivity |

|---|---|

| Naphthalen-1-yl | Enhances lipophilicity and binding |

| Pyridazine-6-one | Participates in redox reactions |

| N-Phenylacetamide | Modulates solubility and selectivity |

The stereoelectronic profile, calculated via PubChem’s tools, reveals a dipole moment of 4.2 D, favoring membrane permeability .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data from analogues indicate characteristic shifts:

-

¹H NMR: δ 8.2–7.3 ppm (naphthalene protons), δ 6.8–7.2 ppm (phenylacetamide aromatic protons).

-

¹³C NMR: δ 165 ppm (pyridazine carbonyl), δ 170 ppm (acetamide carbonyl) .

Synthetic Pathways

Multi-Step Synthesis

The compound is synthesized via a three-step sequence:

-

Pyridazine Ring Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives at 80°C.

-

Naphthalene Coupling: Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ to attach naphthalen-1-ylboronic acid.

-

Acetamide Installation: Nucleophilic acyl substitution of pyridazine nitrogen with bromoacetylated aniline .

Reaction yields typically range from 35–50%, with purity >95% achieved via silica gel chromatography.

Biological Activities

Enzyme Inhibition

In vitro studies of structural analogues demonstrate:

-

IC₅₀ = 1.2 µM against cyclooxygenase-2 (COX-2), surpassing celecoxib’s 1.8 µM.

-

Ki = 0.7 µM for adenosine A₂ₐ receptor antagonism, suggesting neuroprotective potential.

Antiproliferative Effects

Preliminary screens against MCF-7 breast cancer cells show 60% growth inhibition at 10 µM, mediated by caspase-3 activation.

Mechanism of Action

The compound’s bioactivity arises from dual mechanisms:

-

Receptor Modulation: The naphthalene moiety inserts into hydrophobic pockets of G-protein-coupled receptors, while the acetamide group forms hydrogen bonds with serine residues .

-

Redox Cycling: The pyridazine-6-one core undergoes single-electron transfer reactions, generating reactive oxygen species in cancer cells.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Replacing naphthalen-1-yl with naphthalen-2-yl (as in VC10917899) reduces COX-2 affinity by 40%, highlighting the importance of substitution geometry.

Azepane-Modified Derivatives

2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one exhibits improved blood-brain barrier penetration (logP = 2.8 vs. 2.1) but lower aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume